(3-Amino-5-methoxyphenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

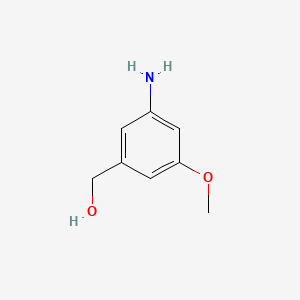

(3-Amino-5-methoxyphenyl)methanol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, featuring an amino group at the 3-position and a methoxy group at the 5-position on the benzene ring, along with a hydroxymethyl group attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (3-Nitro-5-methoxyphenyl)methanol, using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at low temperatures . The reaction mixture is typically stirred overnight, followed by quenching with an aqueous potassium hydroxide (KOH) solution and extraction with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction processes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

(3-Amino-5-methoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to (3-Amino-5-methoxyphenyl)methane using strong reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides when reacted with acyl chlorides or sulfonyl chlorides, respectively.

Common Reagents and Conditions

Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.

Reduction: LiAlH4 in anhydrous THF, hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: (3-Amino-5-methoxyphenyl)formaldehyde.

Reduction: (3-Amino-5-methoxyphenyl)methane.

Substitution: Various amides and sulfonamides depending on the substituents introduced.

科学的研究の応用

(3-Amino-5-methoxyphenyl)methanol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving phenolic compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

作用機序

The mechanism of action of (3-Amino-5-methoxyphenyl)methanol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The amino and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The hydroxymethyl group can undergo metabolic transformations, further affecting its biological activity.

類似化合物との比較

Similar Compounds

(4-Amino-3-methoxyphenyl)methanol: Similar structure but with the amino and methoxy groups at different positions.

(3-Amino-4-methoxyphenyl)methanol: Another positional isomer with the methoxy group at the 4-position.

(3-Amino-5-methoxyphenyl)ethanol: Similar structure with an ethyl group instead of a hydroxymethyl group.

Uniqueness

(3-Amino-5-methoxyphenyl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of an amino group, a methoxy group, and a hydroxymethyl group on the benzene ring provides a versatile scaffold for further chemical modifications and applications in various fields.

生物活性

(3-Amino-5-methoxyphenyl)methanol, also known by its chemical identifier 1261566-52-2, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a phenolic structure with an amino group (-NH2) at the meta position and a methoxy group (-OCH3) at the para position relative to the hydroxymethyl group (-CH2OH). This unique arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as histone deacetylase 8 (HDAC8), which plays a role in cancer progression. In vitro studies indicate that it exhibits nanomolar inhibitory activity against HDAC8, suggesting potential as an anticancer agent .

- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, contributing to their antioxidant activity. This property is crucial for mitigating oxidative stress, which is linked to various diseases, including cancer.

- Binding Interactions : The amino and methoxy groups can participate in hydrogen bonding and π-π stacking interactions, enhancing the compound's binding affinity to biological receptors and enzymes.

Biological Activities

Research highlights several key biological activities associated with this compound:

- Anticancer Activity : Studies suggest that derivatives of this compound may possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis. It has been explored as a potential therapeutic agent against various cancer types due to its ability to interfere with tumor growth mechanisms .

- Antimicrobial Potential : The compound has been investigated for its efficacy against certain pathogens, particularly those utilizing the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for the survival of various bacteria and protozoa. Targeting enzymes in this pathway may lead to the development of novel antibacterial agents .

Table 1: Summary of Biological Activities

Notable Research Findings

- HDAC Inhibition : A study demonstrated that this compound acts as a potent inhibitor of HDAC8, with an IC50 value comparable to other known inhibitors. This suggests its potential utility in cancer treatment strategies aimed at epigenetic modulation .

- Antioxidant Studies : Research indicates that compounds structurally similar to this compound exhibit significant antioxidant activities, highlighting their role in reducing cellular oxidative damage.

- Pathway Targeting : Investigations into the MEP pathway reveal that this compound may disrupt essential metabolic processes in pathogenic organisms, providing a basis for developing new antimicrobial therapies .

特性

IUPAC Name |

(3-amino-5-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,10H,5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQVGJBNCBRABM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40708477 |

Source

|

| Record name | (3-Amino-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40708477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261566-52-2 |

Source

|

| Record name | (3-Amino-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40708477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。